

physicochemical properties of 1-benzyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-benzyl-1H-indole*

Cat. No.: B1203069

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-benzyl-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-1H-indole is a significant heterocyclic compound that serves as a cornerstone in the fields of medicinal chemistry and materials science. As a derivative of indole, the structure is characterized by a benzyl group attached to the nitrogen atom of the indole ring. This modification not only alters the fundamental physicochemical properties of the parent indole but also provides a versatile scaffold for synthesizing a diverse array of biologically active molecules. The addition of the benzyl group often enhances lipophilicity, influencing the compound's interaction with biological targets and its pharmacokinetic profile.^[1]

Derivatives of the 1-benzyl-indole core have demonstrated a wide spectrum of pharmacological activities, including potential as tyrosinase inhibitors, anticancer agents, and anti-inflammatory drugs.^{[2][3][4][5]} A comprehensive understanding of the core physicochemical properties of **1-benzyl-1H-indole** is therefore paramount for any researcher aiming to design and develop novel therapeutics based on this privileged scaffold. This guide offers an in-depth exploration of these properties, supported by experimental protocols and an analysis of their relevance in a drug development context.

Core Physicochemical & Molecular Properties

The foundational step in characterizing any lead compound is to establish its fundamental physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties

The key identifying and physical properties of **1-benzyl-1H-indole** are summarized below. The molecule is a solid at room temperature, crystallizing upon cooling from its molten state.[\[6\]](#)

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ N	[7] [8] [9]
Molecular Weight	207.27 g/mol	[7] [8]
CAS Number	3377-71-7	[7] [9]
Appearance	Crystalline Solid	[6]
Melting Point	42–43 °C	[6]
Boiling Point	133–138 °C (at 0.3 mmHg)	[6]

Solubility Profile & Lipophilicity

A compound's solubility and lipophilicity are critical determinants of its suitability as a drug candidate.

- Aqueous Solubility:** **1-benzyl-1H-indole** is reported to be insoluble in water.[\[10\]](#) This is a direct consequence of its molecular structure, which is dominated by the large, nonpolar aromatic surfaces of the indole and benzyl rings. This inherent lipophilicity is a common feature of N-benzyl indole derivatives and presents a significant challenge in drug development, often leading to poor oral bioavailability.[\[4\]](#)
- Organic Solubility:** The compound is soluble in various organic solvents, including diethyl ether and dimethyl sulfoxide (DMSO), which are commonly used during its synthesis and extraction.[\[6\]](#)

- Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase. A higher LogP indicates greater lipophilicity. The calculated LogP for **1-benzyl-1H-indole** is approximately 4.3, confirming its highly lipophilic nature.[7][10]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of **1-benzyl-1H-indole**. The following data represent the characteristic spectral signature of the molecule.

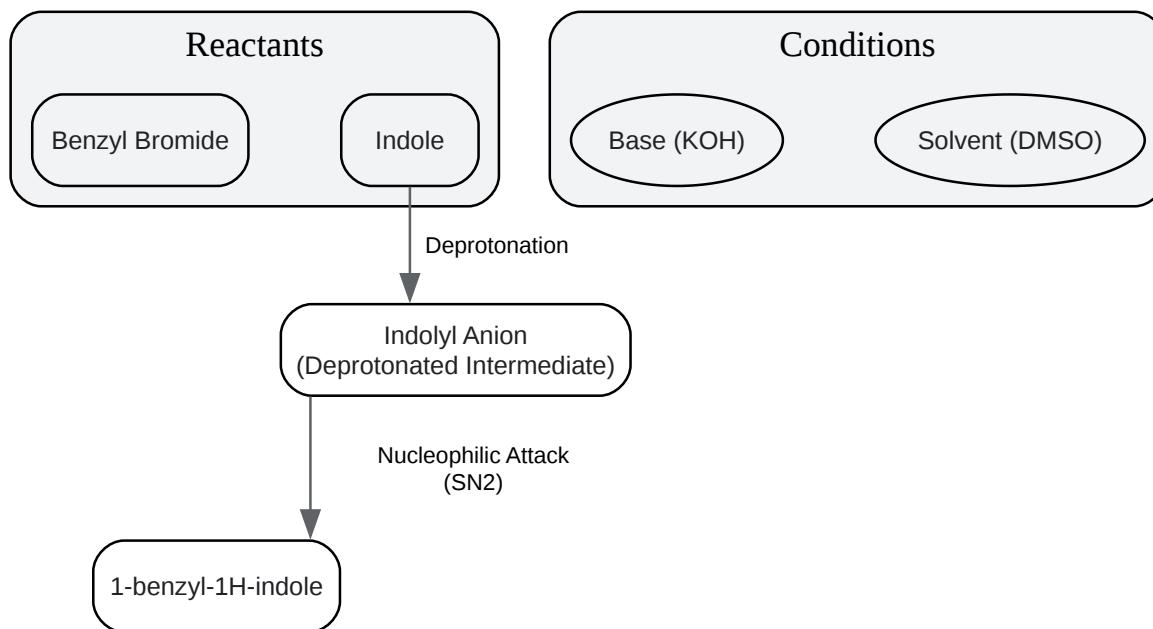
Technique	Key Data and Interpretation
¹ H NMR	In CDCl ₃ , the spectrum exhibits a characteristic singlet for the benzylic protons (CH ₂) at ~5.21 ppm. A doublet at ~6.52 ppm corresponds to the C3-H of the indole ring. The remaining aromatic protons from both the indole and benzyl rings appear as a complex multiplet between 7.0 and 7.7 ppm.[6]
¹³ C NMR	Standard analysis would reveal distinct signals for the benzylic carbon alongside the aromatic carbons of the two ring systems. Public databases like PubChem can be consulted for spectral data.[7]
IR Spectroscopy	The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic (benzylic CH ₂) groups, as well as C=C stretching bands associated with the aromatic rings.[7]
Mass Spectrometry	Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight, with the molecular ion peak (M ⁺) expected at m/z 207.[7]

Synthesis and Reactivity

The synthesis of **1-benzyl-1H-indole** is typically achieved through a straightforward and high-yielding N-alkylation reaction. This procedure is robust and widely utilized in synthetic chemistry.

Synthetic Workflow

The process involves the deprotonation of indole followed by a nucleophilic substitution with benzyl bromide.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-benzyl-1H-indole**.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in *Organic Syntheses*, which ensures high reliability and reproducibility.[6]

Materials and Reagents:

- Indole (1.0 eq)
- Potassium Hydroxide (KOH) pellets, crushed (4.0 eq)

- Benzyl Bromide (2.0 eq)
- Dimethyl Sulfoxide (DMSO)
- Diethyl ether
- Water
- Calcium Chloride (anhydrous)

Procedure:

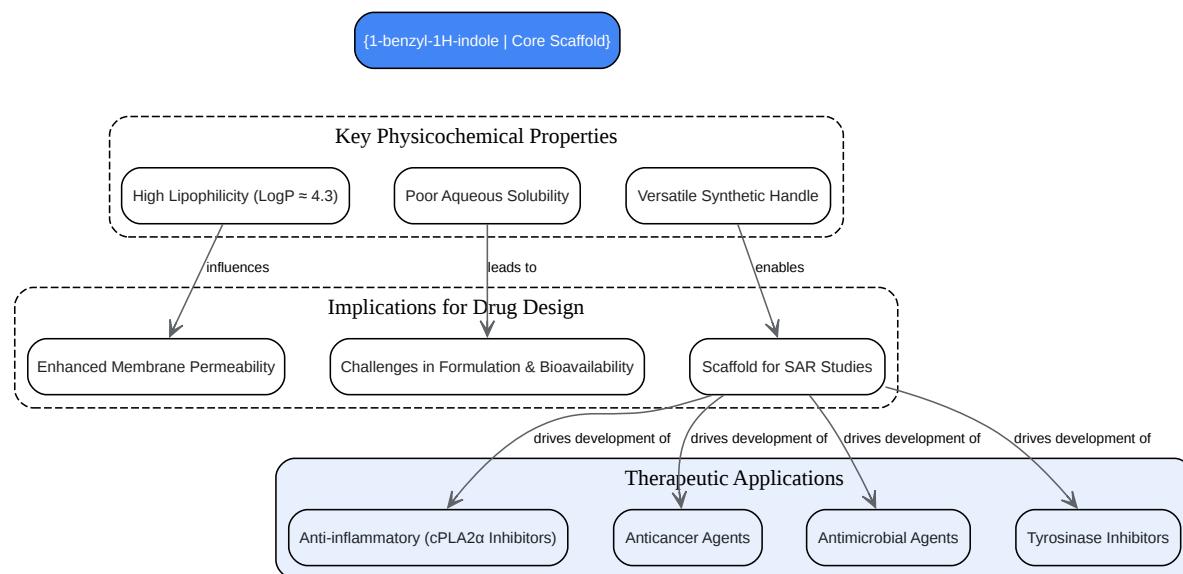
- Setup: Charge a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar with 200 mL of DMSO and 26.0 g of crushed KOH pellets.
- Deprotonation: Stir the mixture at room temperature for 5 minutes. Add 11.7 g of indole to the flask. Continue stirring for 45 minutes to ensure complete formation of the indolyl anion.
- Alkylation: Add 34.2 g of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction. Stir for an additional 45 minutes.[6]
- Workup: Dilute the reaction mixture with 200 mL of water. Transfer the mixture to a separatory funnel and extract three times with 100-mL portions of diethyl ether.
- Washing: Wash each ether layer sequentially with three 50-mL portions of water to remove residual DMSO and salts.
- Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Remove the diethyl ether using a rotary evaporator.
- Purification: Distill the residue under reduced pressure (approx. 15 mm) to remove excess benzyl bromide. The final product, **1-benzyl-1H-indole**, is then distilled at a boiling point of 133–138 °C (0.3 mm), yielding 17.5–18.4 g (85–89%).[6] The distillate crystallizes upon cooling.

Causality Behind Experimental Choices:

- Solvent: DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation while leaving the indolyl anion relatively "naked" and highly nucleophilic.[11][12]
- Base: A strong base like KOH is required to deprotonate the indole nitrogen ($pK_a \approx 17$), which is only weakly acidic.[11][12]
- Purification: The multi-step washing and distillation process is critical for removing unreacted starting materials and the high-boiling DMSO solvent to yield a product of high purity.

Relevance and Applications in Drug Development

The physicochemical properties of **1-benzyl-1H-indole** are not just academic data points; they are critical parameters that guide its application in medicinal chemistry.



[Click to download full resolution via product page](#)

Caption: Role of **1-benzyl-1H-indole** in medicinal chemistry.

The high lipophilicity conferred by the benzyl group can enhance a molecule's ability to cross cellular membranes, a desirable trait for targeting intracellular proteins. However, this same property often results in poor aqueous solubility, which can severely limit oral bioavailability and complicate formulation.^[4] Drug development professionals must therefore employ strategic modifications to the core scaffold—such as the addition of polar functional groups—to strike a balance between permeability and solubility.

The 1-benzyl-indole framework has proven to be a highly productive starting point for discovering potent therapeutics. For example, further substitution on this scaffold has led to the development of submicromolar inhibitors of cytosolic phospholipase A2 α (cPLA2 α), a key enzyme in the inflammatory cascade.^[4] Similarly, derivatives have been synthesized and evaluated for potent antimicrobial and anticancer activities, demonstrating the platform's versatility.^[3]

Conclusion

1-benzyl-1H-indole is a compound of significant interest, characterized by its high lipophilicity, poor aqueous solubility, and well-defined spectroscopic signature. Its synthesis is efficient and scalable, making it a readily accessible building block for chemical exploration. For researchers in drug discovery, the 1-benzyl-indole scaffold represents a "privileged structure"—a molecular framework that is a recurring motif in successful therapeutic agents. A thorough understanding of its core physicochemical properties is the essential first step in harnessing its full potential to create the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2 α : synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-BENZYLINDOLE | 3377-71-7 [amp.chemicalbook.com]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 1-benzyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203069#physicochemical-properties-of-1-benzyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com